molecular formula C19H20O4 B15073101 Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate

Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate

Cat. No.: B15073101
M. Wt: 312.4 g/mol
InChI Key: FDMSWCLTITVCTD-UHFFFAOYSA-N
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Description

Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group, a formyl group, a hydroxy group, and a carboxylate ester group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxymethyl derivative.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The biphenyl backbone provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate is unique due to its combination of functional groups attached to a biphenyl backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoate

InChI

InChI=1S/C19H20O4/c1-19(2,3)16-10-14(9-15(11-20)17(16)21)12-5-7-13(8-6-12)18(22)23-4/h5-11,21H,1-4H3

InChI Key

FDMSWCLTITVCTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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